7-(2-Chloro-benzyl)-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzyl group, a purine ring, and a morpholine ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring, followed by the addition of the benzyl and morpholine groups. The exact synthesis process would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the purine ring, which is a type of heterocyclic aromatic ring, could impart stability to the molecule. The benzyl and morpholine groups could also influence the molecule’s shape and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the benzyl group is known to be reactive towards both acids and bases . The purine ring might also participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzyl group could make the compound relatively non-polar, which could affect its solubility in different solvents .Scientific Research Applications
Cardiovascular Activity
Compounds related to 7-(2-Chloro-benzyl)-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione have been synthesized and tested for cardiovascular activities, including electrocardiographic, antiarrhythmic, and hypotensive activity. These compounds, particularly those with specific alkylamino substituents, displayed strong prophylactic antiarrhythmic activity and varying degrees of hypotensive activity, alongside weak affinity for alpha1- and alpha2-adrenoreceptors (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).
Crystal Structure Analysis
Studies on similar purine derivatives have focused on their crystal structure, revealing planar purine fused-ring skeletons and various conformations of attached rings. These studies provide valuable insights into the molecular geometry and potential interactions of these compounds (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).
Synthesis of Fused Purine-Dione Derivatives
Research has also been conducted on the synthesis of new fused purine-dione ring systems. These studies contribute to the development of novel compounds that may have distinct biological activities, such as those with thiadiazepino-purine ring systems (Hesek & Rybár, 1994).
Mechanism of Action
Target of Action
Compounds with similar scaffolds, such as pyrrolopyrazine derivatives, have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition , which could suggest a potential interaction with kinases.
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds , it’s plausible that multiple pathways could be affected. These could include pathways related to inflammation, viral replication, fungal growth, and tumor progression.
Result of Action
Based on the biological activities of similar compounds , it could potentially have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O3/c1-21-15-14(16(25)22(2)18(21)26)24(11-12-5-3-4-6-13(12)19)17(20-15)23-7-9-27-10-8-23/h3-6H,7-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHJYNKQLMGTOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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